![molecular formula C7H12NO4P B14233693 Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester CAS No. 552849-98-6](/img/structure/B14233693.png)
Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester is an organophosphorus compound with the molecular formula C₇H₁₂NO₄P. This compound is characterized by the presence of a phosphonic acid ester group and an oxazole ring, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite and an alkyl halide to produce the desired phosphonate ester. For instance, trimethyl phosphite can react with an appropriate oxazole derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxazole ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazole derivatives.
Applications De Recherche Scientifique
Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, blocking the natural substrate’s access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the oxazole ring.
Phosphonic acid, methyl-, dimethyl ester: Another related compound with a simpler structure.
Uniqueness
Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This structural feature makes it more versatile in various applications compared to simpler phosphonic acid esters.
Propriétés
Numéro CAS |
552849-98-6 |
|---|---|
Formule moléculaire |
C7H12NO4P |
Poids moléculaire |
205.15 g/mol |
Nom IUPAC |
4-(dimethoxyphosphorylmethyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C7H12NO4P/c1-6-8-7(4-12-6)5-13(9,10-2)11-3/h4H,5H2,1-3H3 |
Clé InChI |
DFTPYKIYLHLQDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CO1)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
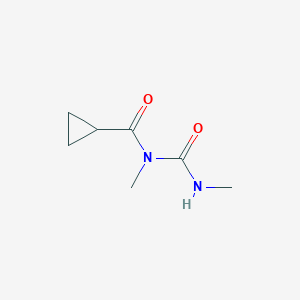
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
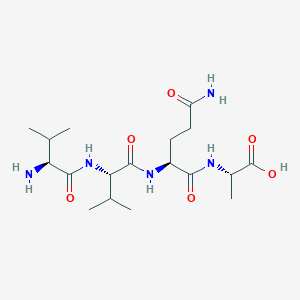
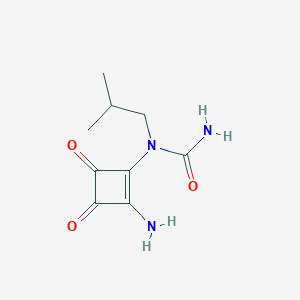
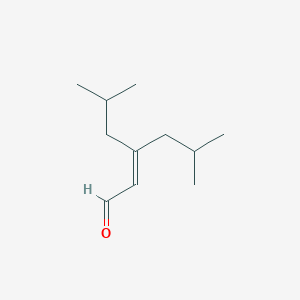
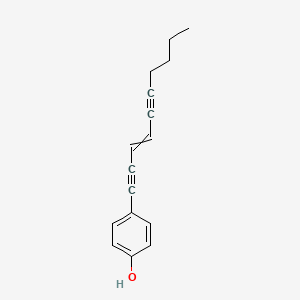
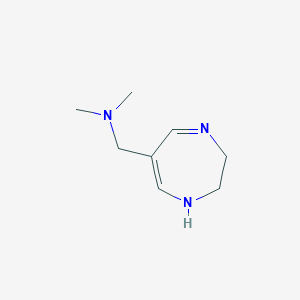


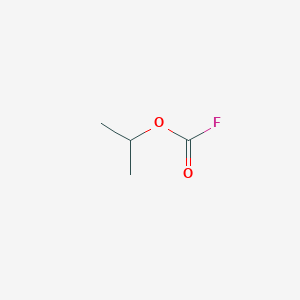

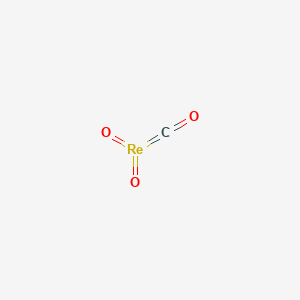
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
